molecular formula C14H19N B11899806 Isoquinoline, 3,3-diethyl-3,4-dihydro-1-methyl- CAS No. 88960-56-9

Isoquinoline, 3,3-diethyl-3,4-dihydro-1-methyl-

Cat. No.: B11899806
CAS No.: 88960-56-9
M. Wt: 201.31 g/mol
InChI Key: JRWSGQMYHCCVGH-UHFFFAOYSA-N
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Description

3,3-Diethyl-1-methyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of dihydroisoquinolines. This compound is characterized by the presence of two ethyl groups and one methyl group attached to the isoquinoline core. Dihydroisoquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-1-methyl-3,4-dihydroisoquinoline typically involves the alkylation of 3,4-dihydroisoquinoline derivatives. One common method is the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.

Industrial Production Methods

Industrial production of 3,3-Diethyl-1-methyl-3,4-dihydroisoquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as metal-free visible-light-catalyzed synthesis, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-1-methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iminium salts.

    Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Iminium salts.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

3,3-Diethyl-1-methyl-3,4-dihydroisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Diethyl-1-methyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-3,4-dihydroisoquinoline: Similar structure but with methyl groups instead of ethyl groups.

    3,3-Pentamethylene-3,4-dihydroisoquinoline: Contains a pentamethylene group instead of ethyl groups.

    3-Methyl-3,4-dihydroisoquinoline: Lacks the additional ethyl groups.

Uniqueness

3,3-Diethyl-1-methyl-3,4-dihydroisoquinoline is unique due to the presence of two ethyl groups, which can influence its chemical reactivity and biological activity. The ethyl groups may enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved pharmacological properties.

Properties

CAS No.

88960-56-9

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

3,3-diethyl-1-methyl-4H-isoquinoline

InChI

InChI=1S/C14H19N/c1-4-14(5-2)10-12-8-6-7-9-13(12)11(3)15-14/h6-9H,4-5,10H2,1-3H3

InChI Key

JRWSGQMYHCCVGH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C(=N1)C)CC

Origin of Product

United States

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